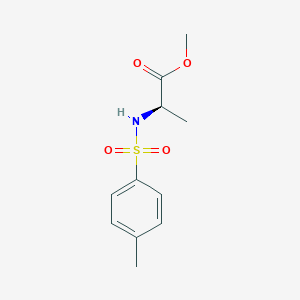

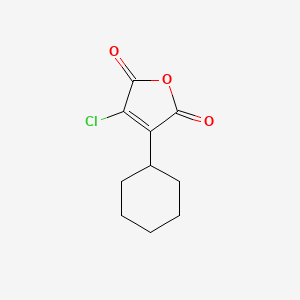

![molecular formula C48H34N4 B3328745 3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline CAS No. 515822-78-3](/img/structure/B3328745.png)

3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline

Overview

Description

Molecular Structure Analysis

The molecular structure of “3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline” is complex, with a molecular formula of C48H34N4 . The compound has a molecular weight of 666.8 g/mol . The InChIKey of the compound is WURPXEQPPXFCIE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a molecular weight of 666.8 g/mol . It has a high XLogP3-AA value of 12.2, indicating it is highly lipophilic . The compound has no hydrogen bond donors and four hydrogen bond acceptors . The topological polar surface area is 32.3 Ų .Scientific Research Applications

Catalysis and Material Synthesis

1,10-Phenanthroline derivatives, including 3,8-disubstituted versions, are significant in catalysis and material synthesis. For instance, the synthesis of a phenanthroline-based periodic mesoporous organosilica demonstrated its effectiveness as a catalyst in organic transformations. This material showed good catalytic activity for the hydrosilylation reaction of phenylacetylene with phenylsilane (Lin et al., 2023).

Photophysical Properties and Sensing Applications

3,8-Disubstituted 1,10-phenanthrolines are used in the formation of novel ruthenium complexes. These complexes exhibit distinct photophysical properties, useful in sensing applications. For example, the synthesis and study of these derivatives led to understanding their unique electronic and optical behaviors (Karnahl et al., 2009).

Ion-Sensing and Fluorescent Chemosensors

Derivatives of 1,10-phenanthroline, including those with 3,8 substitutions, are significant in the development of ion-sensors and fluorescent chemosensors. A study revealed that these compounds, when reacted with metal ions, showed varied color changes, indicating their potential in ion-sensing applications. Their ionochromic responses and the ability to detect specific metal ions highlight their utility in designing targeted ion-sensors (Wu et al., 2008).

Electroluminescent Devices and Organic Electronics

Phenanthroline derivatives, including 3,8-bis-substituted versions, haveapplications in the development of electroluminescent devices and organic electronics. For instance, certain phenanthroline-based compounds have been used in tandem organic light-emitting diodes (OLEDs), demonstrating high electron mobility, low injection barriers, and improved device stability and efficiency. These properties make them suitable for use in advanced display and lighting technologies (Kim et al., 2017).

Luminescence and Photophysical Studies

The luminescence properties of phenanthroline derivatives, including 3,8-substituted ones, are extensively studied for their potential applications in photophysical research. They are used in the study of luminescence rigidochromism, which can act as a probe in monitoring the polymerization of photosensitive thin films. This application is significant in the field of material sciences and photophysics (Kotch et al., 1993).

Inorganic Chemistry and Complex Formation

Phenanthroline derivatives are crucial in the study of inorganic chemistry, particularly in the formation of metal complexes. For example, they have been used in the synthesis and structural characterization of copper(I) and nickel(II) complexes, exploring their novel emission properties. This research contributes to our understanding of metal-ligand interactions and the development of new materials with unique electronic properties (Kuang et al., 2002).

properties

IUPAC Name |

N,N-diphenyl-4-[8-[4-(N-phenylanilino)phenyl]-1,10-phenanthrolin-3-yl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H34N4/c1-5-13-41(14-6-1)51(42-15-7-2-8-16-42)45-27-23-35(24-28-45)39-31-37-21-22-38-32-40(34-50-48(38)47(37)49-33-39)36-25-29-46(30-26-36)52(43-17-9-3-10-18-43)44-19-11-4-12-20-44/h1-34H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURPXEQPPXFCIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CN=C5C(=C4)C=CC6=CC(=CN=C65)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H34N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7R,8aS)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B3328675.png)

![(9aR)-Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B3328680.png)

![N,N-Bis(trimethylsilyl)-(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutylamine](/img/structure/B3328727.png)

![2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol](/img/structure/B3328766.png)

![(6R,7R)-7-Amino-3-chloromethyl-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3328773.png)

![1H-Indole-1-carboxylic acid, 2-borono-5-[(4-methyl-1-piperazinyl)sulfonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3328778.png)